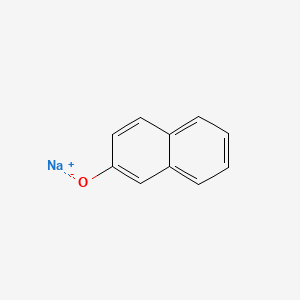
Sodium 2-naphtholate
Cat. No. B1613159
Key on ui cas rn:
875-83-2
M. Wt: 167.16 g/mol
InChI Key: ZNYPFGRLOVXIFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06562998B1
Procedure details


2-hydroxynaphthalene-3-carboxylic acid is important as an intermediate for pigments or dyes. Generally, the compound is synthesized by reacting β-naphthol with sodium hydride to give sodium β-naphtholate, reacting the resulting compound with carbon dioxide under pressure to give sodium 2-hydroxynaphthalene-3-carboxylate and then, isolating the desired compound by means of acid precipitation i.e. by adding a mineral acid to the salt.



Name
sodium β-naphtholate
Identifiers


|
REACTION_CXSMILES
|
[OH:1][C:2]1[C:11](C(O)=O)=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=1.C1C2C(=CC=CC=2)C=CC=1O.[H-].[Na+:27]>>[CH:3]1[C:4]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[CH:10]=[CH:11][C:2]=1[O-:1].[Na+:27] |f:2.3,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC2=CC=CC=C2C=C1C(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=C(C=CC2=CC=CC=C12)O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Generally, the compound is synthesized
|
Outcomes


Product
|
Name
|
sodium β-naphtholate
|
|
Type
|
product
|
|
Smiles
|
C1=C(C=CC2=CC=CC=C12)[O-].[Na+]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
